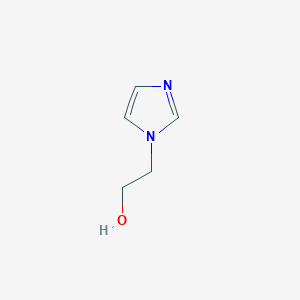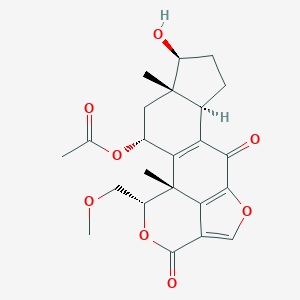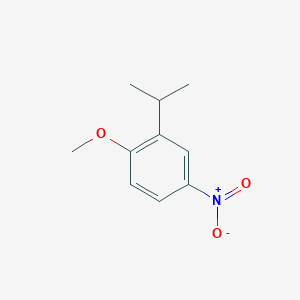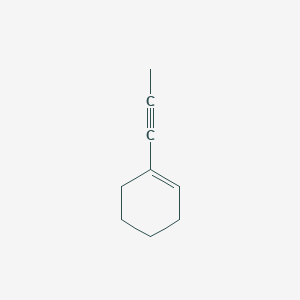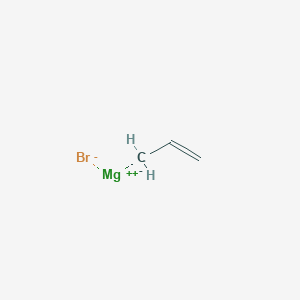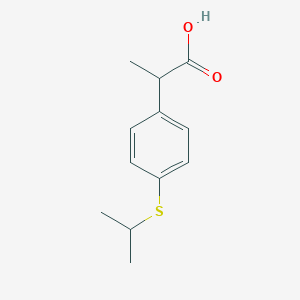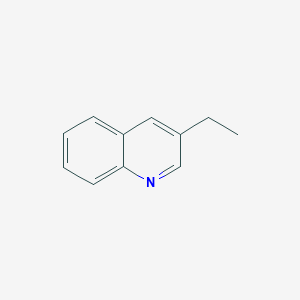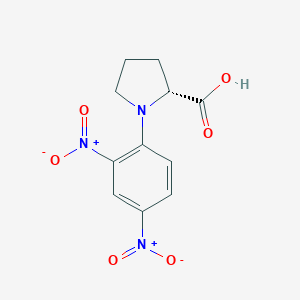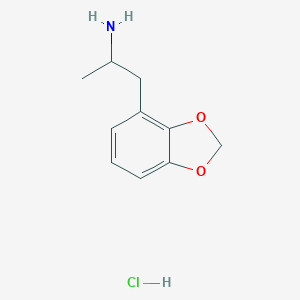
1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride
説明
1-(1,3-Benzodioxol-4-yl)propan-2-amine, also known as 2,3-Mda, is a compound with the molecular formula C10H13NO2 . It is a synthetic amphetamine derivative with stimulant and hallucinogenic properties .
Molecular Structure Analysis
The molecular structure of 1-(1,3-Benzodioxol-4-yl)propan-2-amine consists of a benzodioxol group attached to a propan-2-amine group . The molecular weight is 179.216 g/mol .Physical And Chemical Properties Analysis
1-(1,3-Benzodioxol-4-yl)propan-2-amine has a density of 1.2±0.1 g/cm3, a boiling point of 286.0±19.0 °C at 760 mmHg, and a flash point of 137.7±28.8 °C . The exact mass is 179.094635 .科学的研究の応用
Antibacterial Activity
1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride has been utilized in the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These derivatives have been studied for their antibacterial properties, showing moderate inhibitory effects compared to ciprofloxacin, a standard antibacterial reference (Aziz‐ur‐Rehman et al., 2015).
Steric Effects in Pharmacology
The compound has been used to create analogues for pharmacological studies. These analogues, like 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane, have been evaluated for their effects on spontaneous motor activity and behavioral changes in mice, providing insights into the steric effects of substituents on phenethylamine hallucinogens (D. Nichols & L. J. Kostuba, 1979).
X-ray Structures and Computational Studies
1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride and its derivatives have been characterized using FTIR, UV–Vis, NMR spectroscopy, and single crystal X-ray diffraction. These studies are crucial for understanding the molecular and electronic structures of such compounds (J. Nycz et al., 2011).
Synthesis of Diverse Compounds
The compound serves as a starting material in alkylation and ring closure reactions, aiding in the generation of a structurally diverse library of compounds. Such reactions are fundamental in the development of new chemical entities for various applications (G. Roman, 2013).
Anticancer Agent Synthesis
In the realm of cancer research, derivatives of 1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride have been synthesized and screened for anticancer activity. Some of these derivatives have shown significant inhibitory activity in vitro, highlighting their potential as novel anticancer agents (M. Rashid et al., 2012).
特性
IUPAC Name |
1-(1,3-benzodioxol-4-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWWCWJNEWXJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-MDA (hydrochloride) | |
CAS RN |
86029-48-3 | |
| Record name | 1,3-Benzodioxole-4-ethanamine, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86029-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



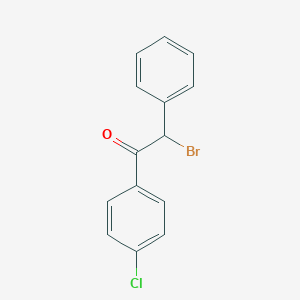
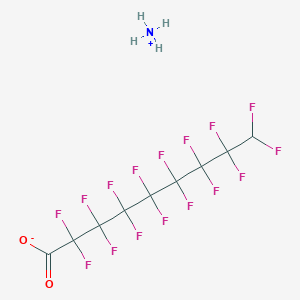
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
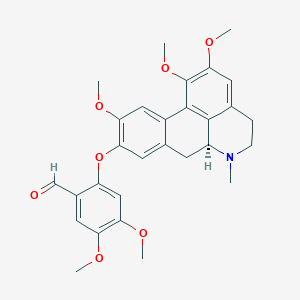
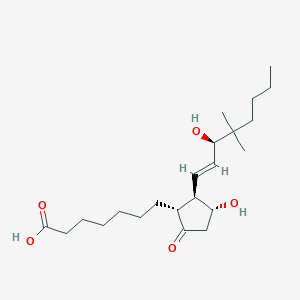
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
